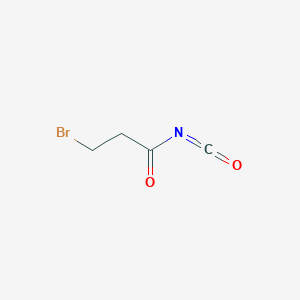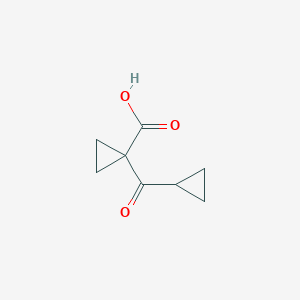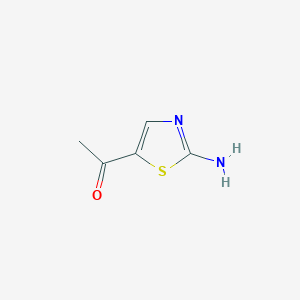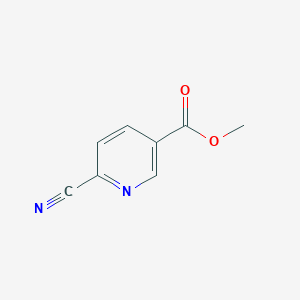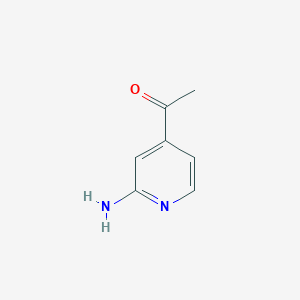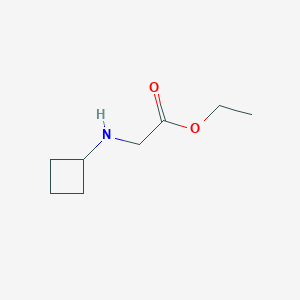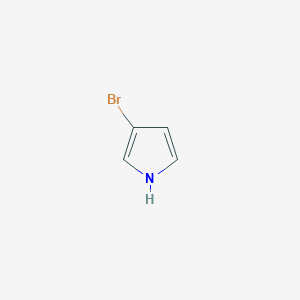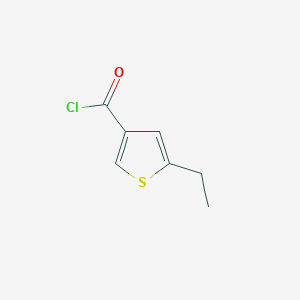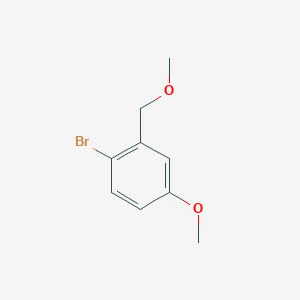
3-Bromo-2-ethynylpyridine
Vue d'ensemble
Description
3-Bromo-2-ethynylpyridine is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. This compound is of interest due to its potential applications in the development of materials with extensive conjugation and in the field of organic synthesis, particularly in the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of 3-Bromo-2-ethynylpyridine and its derivatives can be achieved through various methods. One approach involves the polymerization of 2-ethynylpyridines with bromine, resulting in substituted polyacetylenes with conjugated backbones . Another method includes the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines to form 3-Arylthieno[2,3-b]pyridines . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported . A practical synthesis route for 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromo-ketene/imine cycloaddition is also documented .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-ethynylpyridine derivatives has been studied using various techniques. For instance, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction data, revealing insights into the solid-state geometry and intermolecular interactions . Similarly, the structural analysis of a conjugated polymer derived from 2-ethynylpyridine indicated the presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents .
Chemical Reactions Analysis
3-Bromo-2-ethynylpyridine and its analogs participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for further chemical transformations . The presence of a bromine atom in these compounds allows for further functionalization, such as aziridination or bromine displacement with an amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-ethynylpyridine derivatives are influenced by their molecular structure. For example, the conjugated polyacetylenes derived from 2-ethynylpyridines are black or brown amorphous solids that are soluble in polar solvents, indicating their ionic nature . The absorption spectrum and band gap of a polymer derived from 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol were studied, showing a maximum peak at 457 nm and a band gap of 2.15 eV . Additionally, the nonlinear optical properties of certain derivatives have been computed and found to be greater than the value of urea due to the conjugation effect .
Applications De Recherche Scientifique
Catalyst-Free Polymerization
One application of 2-ethynylpyridine, a related compound to 3-Bromo-2-ethynylpyridine, is in catalyst-free polymerization processes. For instance, the polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol without a catalyst has been shown to yield high-quality polymers with unique electro-optical properties. This method creates polymers with (N-2-hydroxymethylbenzyl)pyridinium bromide as substituents, exhibiting stable redox currents and absorption spectrum properties (Lim et al., 2018).
Molecular Diode Applications
Another application is in the creation of molecular diodes. The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, similar to 3-Bromo-2-ethynylpyridine, shows potential as a programmable molecular diode. This molecule can undergo charge-induced conformational switching and exhibits rectifying behavior, making it useful in memory devices and nano-actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).
Development of Conjugated Polyelectrolytes
Research also focuses on the synthesis of novel conjugated polyelectrolytes. For example, the synthesis of poly[N-(3-butynyl)-2-ethynylpyridium bromide] via non-catalyst polymerization of 2-ethynylpyridine has been reported. This method yields polymers with conjugated backbones and designed substituents, showcasing unique electro-optical and electrochemical properties (Lim et al., 2019).
Ionic Polyacetylene Synthesis
The synthesis of ionic polyacetylene via uncatalyzed polymerization of 2-ethynylpyridine is another application. This process involves the use of 3-(trimethylsilyl)propargyl bromide, leading to polymers with characteristic UV-visible absorption bands and stable electrochemical windows, indicating potential in electronic applications (Gal et al., 2014).
Safety And Hazards
3-Bromo-2-ethynylpyridine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
3-bromo-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINPRHPJAPWMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318791 | |
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-ethynylpyridine | |
CAS RN |
96439-99-5 | |
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



